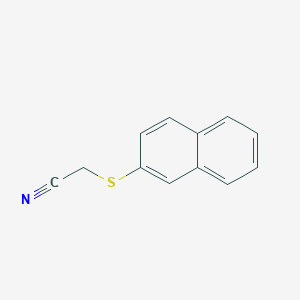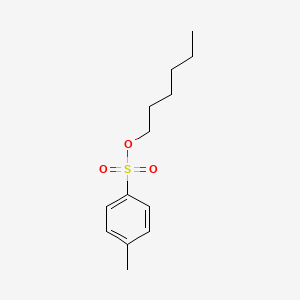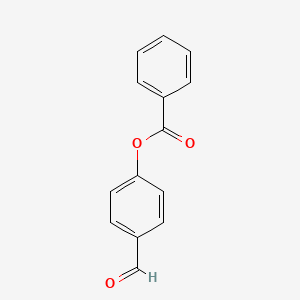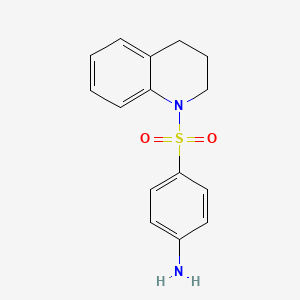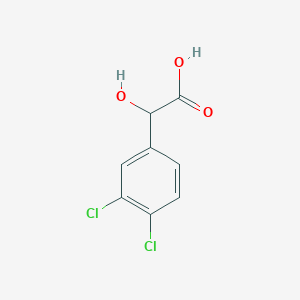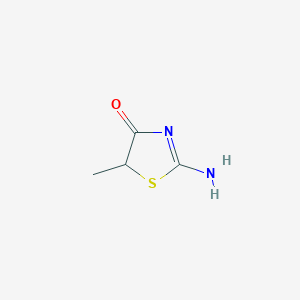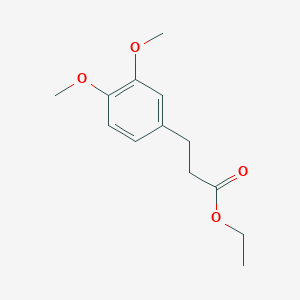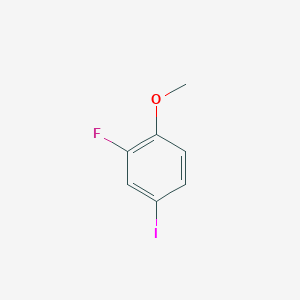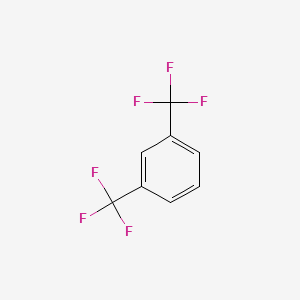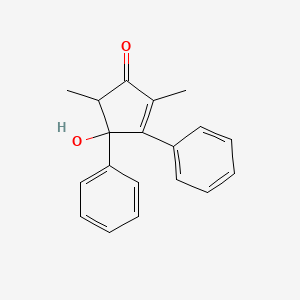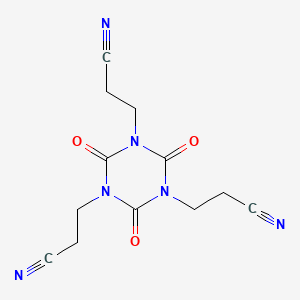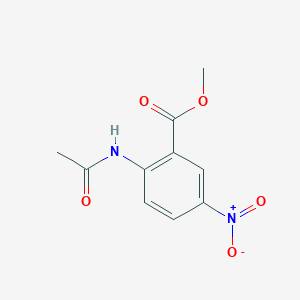![molecular formula C34H34N2O4 B1330180 9,10-蒽醌,1,4-双[(4-丁基苯基)氨基]-5,8-二羟基- CAS No. 28198-05-2](/img/structure/B1330180.png)
9,10-蒽醌,1,4-双[(4-丁基苯基)氨基]-5,8-二羟基-
描述
The compound "9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-" is a derivative of anthracenedione, which is a class of compounds known for their potential antitumor properties. These compounds have been extensively studied due to their ability to interact with DNA and inhibit the growth of cancer cells. The specific structure of this compound suggests that it may have unique interactions with biological systems, which could be leveraged for therapeutic purposes .
Synthesis Analysis
The synthesis of related 1,4-bis[(aminoalkyl)amino]-9,10-anthracenediones involves the condensation of alkylenediamines with quinizarin or with tetrahydroxy anthracenedione derivatives, followed by oxidation . The synthesis of unsymmetrically substituted derivatives has also been explored, providing insights into the structure-activity relationships of these compounds . Additionally, the synthesis of anthracene derivatives with different substituents, such as trimethylsilylethynyl groups, has been reported, which could serve as building blocks for further chemical modifications .
Molecular Structure Analysis
The molecular structure of anthracenedione derivatives is characterized by the anthracene ring system, which can be substituted at various positions to modulate the compound's properties. The presence of amino groups and hydroxy groups in the structure is crucial for the interaction with DNA and the compound's biological activity . The substitution pattern on the anthracene ring can significantly affect the compound's electronic and photophysical properties, as seen in studies comparing different substitution positions .
Chemical Reactions Analysis
Anthracenedione derivatives can undergo various chemical reactions, including interactions with DNA, which are central to their antitumor activity. The reactivity of these compounds can be influenced by the presence of functional groups such as epoxypropylamino, which can act as alkylating agents . The ability to form hydrogen-bonded supramolecules through self-assembly with other molecules, such as bipyridines, has also been demonstrated, which could be relevant for the design of new materials or drug delivery systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of anthracenedione derivatives, such as solubility, stability, and electronic properties, are influenced by their molecular structure. The introduction of chlorine or sulfur into the molecule can affect the compound's lowest unoccupied molecular orbital (LUMO) energies, which might have implications for their toxicity profile . The substitution of different alkyl groups can also impact the compound's semiconducting properties and its potential use in electronic devices .
科学研究应用
结构多样性和生物活性
蒽醌及其衍生物(如 9,10-蒽醌,1,4-双[(4-丁基苯基)氨基]-5,8-二羟基-)是一大类醌类化合物。它们以其化学结构的多样性以及在制药行业、服装染色和食品着色剂中的作用而闻名。这些化合物的具体结构和取代效应(包括其对人体健康的正面和/或负面影响)是科学界持续争论的主题。海洋微生物已被确定为结构独特的蒽醌的重要来源,为新疗法药物发现或日常添加剂提供了希望(Fouillaud et al., 2016)。
化学治疗潜力
某些蒽醌衍生物已经探索了它们的化学治疗潜力。例如,米托蒽醌是一种二羟基蒽醌衍生物,在各种癌症中显示出与标准治疗方案相当的治疗效果。该药物通过嵌入 DNA 并抑制 DNA 合成起作用,显示出在区域治疗中减少全身不良反应的潜力(Faulds et al., 1991)。
抗肿瘤活性和耐药性
双蒽,另一种蒽衍生物,表现出类似于蒽环类抗生素的抗肿瘤活性,但没有蒽环类药物典型的剂量限制性心脏毒性。它还显示出减少多药耐药的潜力,使其成为多种癌症类型中耐受性好且有效的治疗剂(Rothman, 2017)。
抑制癌症干性及炎症信号
蒽醌衍生物,如结构类似于米托蒽醌的 AM3,已显示出显着的抗癌活性。特别是 AM3,因其抗增殖活性以及抑制特定癌细胞系中癌症干性和炎症信号的能力而受到关注,表明其作为新治疗剂的潜力(Yuan, Lin & Cheng, 2016)。
材料化学应用
蒽衍生物已在材料化学中得到广泛探索。蒽生色团在有机光化学的发展中至关重要。这些衍生物被用于热致变色或光致变色化学、有机发光器件,甚至光学、电子和磁开关等各个领域。此外,它们在生物系统中的应用包括 DNA 切割探测。它们的抗癌特性进一步强调了它们在医学领域的意义(Mn & Pr, 2016)。
作用机制
9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy-, also known as 1,4-BIS(4-BUTYLANILINO)-5,8-DIHYDROXYANTHRAQUINONE, is a synthetic compound that has been used in a variety of scientific research applications . It has been investigated for its potential to act as a fluorescent probe, a photosensitizer, and an antioxidant . .
安全和危害
属性
IUPAC Name |
1,4-bis(4-butylanilino)-5,8-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34N2O4/c1-3-5-7-21-9-13-23(14-10-21)35-25-17-18-26(36-24-15-11-22(12-16-24)8-6-4-2)30-29(25)33(39)31-27(37)19-20-28(38)32(31)34(30)40/h9-20,35-38H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEFLEFPDDQMCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)CCCC)C(=O)C5=C(C=CC(=C5C3=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067364 | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy- | |
CAS RN |
28198-05-2 | |
| Record name | Solvent Green 28 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28198-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(4-butylanilino)-5,8-dihydroxyanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028198052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis[(4-butylphenyl)amino]-5,8-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS(4-BUTYLANILINO)-5,8-DIHYDROXYANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2KU3U5CCR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



